Product packaging for Calcium arsenate phosphate(Cat. No.:CAS No. 109877-61-4)

Calcium arsenate phosphate

Cat. No.: B15177160
CAS No.: 109877-61-4
M. Wt: 354.12 g/mol
InChI Key: INNHHJAXMJRGBT-UHFFFAOYSA-H
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Description

Calcium arsenate phosphate is a mixed-anion inorganic compound of significant interest in environmental chemistry and geoscience research. Its primary research value lies in the study of arsenic stabilization and remediation strategies, as calcium arsenate compounds have been historically considered for the safe disposal of arsenic in industrial and mineral processing wastes . Researchers investigate its formation and stability to understand long-term arsenic immobilization in contaminated environments . The compound is also relevant in mineralogical studies, as it is structurally related to minerals in the apatite group, such as svabite (Ca 5 (AsO 4 ) 3 F) and johnbaumite (Ca 5 (AsO 4 ) 3 OH) . The presence of phosphate is noted to potentially facilitate the crystallization and stabilize the structure of these calcium arsenate phases . From a mechanistic standpoint, the interactions between arsenate and phosphate are a key area of study. As a chemical analogue, arsenate can compete with phosphate for adsorption sites on mineral surfaces like ferrihydrite, a process that can be synergistically enhanced by the presence of calcium ions, affecting the mobility and bioavailability of both anions in soil and aquatic systems . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols must be followed, as related calcium arsenate compounds are recognized for their toxicity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsCa3O8P B15177160 Calcium arsenate phosphate CAS No. 109877-61-4

Properties

CAS No.

109877-61-4

Molecular Formula

AsCa3O8P

Molecular Weight

354.12 g/mol

IUPAC Name

tricalcium;arsorate;phosphate

InChI

InChI=1S/AsH3O4.3Ca.H3O4P/c2-1(3,4)5;;;;1-5(2,3)4/h(H3,2,3,4,5);;;;(H3,1,2,3,4)/q;3*+2;/p-6

InChI Key

INNHHJAXMJRGBT-UHFFFAOYSA-H

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

Synthesis and Formation Pathways of Calcium Arsenate Phosphate Materials

Aqueous Precipitation Methods for Apatite Solid Solutions

Aqueous precipitation is a common and effective method for synthesizing calcium arsenate phosphate (B84403) apatite solid solutions. This technique involves the reaction of soluble calcium, arsenate, and phosphate precursors in an aqueous environment to precipitate the desired solid phase.

The physicochemical properties of the synthesized calcium arsenate phosphate materials are heavily dependent on the precise control of reaction parameters. Key variables include pH, temperature, and the molar ratios of the initial reactants.

The synthesis of arsenate-phosphate hydroxylapatite solid solutions, with the general formula Ca₅(PₓAs₁₋ₓO₄)₃(OH), can be achieved by reacting calcium hydroxide (B78521) with mixed solutions of arsenate and phosphate. publish.csiro.au The temperature of the reaction is a critical factor, with studies showing successful synthesis at elevated temperatures between 75°C and 90°C. The final composition and homogeneity of the solid solution are directly influenced by the initial arsenic-to-phosphorus (As:P) ratio in the precursor solution.

Similarly, in related systems for creating stabilized calcium arsenate materials, specific pH and temperature conditions have been identified as optimal. For instance, the synthesis of a stable calcium arsenate coated with iron arsenate was most effective at a pH of 4 and a temperature of 50°C. rsc.org The supersaturation of the solution, which is a function of reactant concentrations, is a primary driving force for precipitation. In apatite systems, higher supersaturation levels can lead to the rapid proliferation of new crystals rather than the growth of existing ones. nih.gov

The table below summarizes key parameters for the synthesis of this compound and related materials via aqueous methods.

Parameter Value/Range Effect Reference
Temperature75-90°CPromotes formation of arsenate-phosphate hydroxylapatite solid solutions.
Temperature50°COptimal for the synthesis of calcium arsenate@iron arsenate coatings. rsc.org
pH4Optimal for the synthesis of calcium arsenate@iron arsenate coatings. rsc.org
Reactant Ratios (As:P)VariableDetermines the compositional homogeneity of the final solid solution.
SupersaturationHighFavors nucleation of new crystals over the growth of existing ones. nih.gov

The formation of stable apatite structures from aqueous solutions is often not a direct process but proceeds through the initial formation of one or more metastable precursor phases. dissertation.com There is significant evidence that acidic calcium phosphates, such as brushite (dicalcium phosphate dihydrate, CaHPO₄·2H₂O) and octacalcium phosphate (OCP, Ca₈H₂(PO₄)₆·5H₂O), act as intermediates in the formation of biological and synthetic apatites. nih.gov

These precursor phases are typically less stable than hydroxyapatite (B223615) and will transform over time. For example, there is in vitro evidence that fluoride (B91410) can accelerate the hydrolysis of OCP to form hydroxyapatite, while magnesium can inhibit this transformation. nih.gov Although direct measurement of these transient phases in the presence of excess apatite is challenging, indirect quantification methods have been developed. nih.gov The formation of apatite at Earth-surface conditions is preceded by the crystallization of these less stable calcium phosphate precursors, which eventually convert to the more stable apatite phase. dissertation.com

Hydrothermal and Sol-Gel Synthesis Approaches for Crystalline Phases

To achieve higher crystallinity and control over morphology, hydrothermal and sol-gel methods are employed.

Hydrothermal synthesis involves carrying out the precipitation reaction in water at elevated temperatures and pressures in a sealed vessel, such as a stainless steel reactor. researchgate.netnih.gov This method is effective for producing well-defined crystalline structures, including nanorods and whiskers of hydroxyapatite, by controlling parameters like temperature, pressure, and precursor concentration. researchgate.netnih.gov For instance, pure hydroxyapatite whiskers have been synthesized at 200°C and 20 bar, while hexagonal rods formed at lower temperatures of 150-170°C. nih.gov The synthesis is based on the thermal decomposition of calcium chelates under these specific high-temperature and high-pressure conditions. nih.gov

The sol-gel process is another powerful technique for producing high-purity, homogeneous calcium phosphate-based materials at mild conditions. diva-portal.orglmaleidykla.lt This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For calcium phosphates, this typically uses precursors like calcium nitrate (B79036) tetrahydrate and ammonium (B1175870) phosphate dibasic. lmaleidykla.lt The sol-gel method allows for the creation of uniform coatings and nanostructured materials with high phase purity and desired morphology. diva-portal.orglmaleidykla.lt

Investigation of Formation Kinetics and Nucleation Mechanisms

Understanding the kinetics and mechanisms of nucleation is crucial for controlling the synthesis of this compound materials. The formation of calcium phosphate phases on mineral surfaces is initiated by the aggregation of clusters, which then leads to nucleation and subsequent crystal growth. nih.govugr.es

The process is often described by models that involve burst nucleation occurring above a critical level of supersaturation. u-szeged.hunih.gov In stirred, closed systems, this can even lead to periodic precipitation and pH oscillations as the system is maintained far from equilibrium. u-szeged.hunih.gov The rate of nucleation is sensitive to factors such as the concentration of reactants and the presence of other molecules. For example, low concentrations of citrate (B86180) have been shown to increase the nucleation rate of calcium phosphate, while higher concentrations inhibit it, leading to longer induction times. nih.govugr.es The initial nucleation may involve the formation of stable pre-nucleation clusters, such as Posner clusters (Ca₉(PO₄)₆), which are approximately 1 nm in size. u-szeged.hu

The table below outlines the key stages and influencing factors in the nucleation of calcium phosphates.

Stage/Factor Description Reference
Pre-nucleation Clusters Formation of stable nanometer-sized clusters (e.g., Posner clusters) prior to nucleation. u-szeged.hu
Cluster Aggregation Aggregation of initial clusters on a surface, leading to nucleation. nih.govugr.es
Critical Supersaturation A threshold concentration of reactants that, when exceeded, triggers a burst of nucleation. u-szeged.hunih.gov
Inhibitors/Promoters Presence of other molecules (e.g., citrate) that can either accelerate or slow down the rate of nucleation. nih.govugr.es

Crystallographic and Structural Investigations of Calcium Arsenate Phosphate Systems

Apatite Group Mineralogy and Crystal Chemistry

The apatite supergroup of minerals, with the general formula A₅(XO₄)₃Z, exhibits remarkable chemical and structural diversity. fmm.ru The substitution of arsenate (AsO₄³⁻) for phosphate (B84403) (PO₄³⁻) is a key example of this flexibility, leading to a range of solid solutions and distinct mineral species.

Hexagonal and Monoclinic Space Group Considerations

Apatite minerals typically crystallize in the hexagonal space group P6₃/m. geoscienceworld.orgmdpi.com However, ordering of cations and anions can lead to a lowering of symmetry. fmm.ru For instance, some hydroxyapatite (B223615) (Ca₅(PO₄)₃OH) and chlorapatite (Ca₅(PO₄)₃Cl) samples exhibit monoclinic symmetry with the space group P2₁/b. mdpi.com This reduction in symmetry is often associated with the arrangement of the hydroxyl or chloride ions within the crystal structure. researchgate.netaps.org

In the case of calcium arsenate phosphate systems, both hexagonal and monoclinic polymorphs have been identified. For example, fermorite, a strontium-bearing calcium phosphate-arsenate, is the monoclinic polymorph of johnbaumite, its hexagonal counterpart. fmm.rugeoscienceworld.org While the deviation from hexagonal symmetry can be small, it signifies distinct structural arrangements. fmm.rugeoscienceworld.org The consideration of both hexagonal and monoclinic variants is crucial for a complete understanding of the crystallographic diversity within the apatite group. mindat.org

Isomorphic Substitution Mechanisms within the Apatite Lattice (AsO₄³⁻ for PO₄³⁻)

The apatite structure is highly amenable to isomorphic substitutions. nih.govarizona.edu The replacement of the phosphate (PO₄³⁻) tetrahedron by the larger arsenate (AsO₄³⁻) tetrahedron is a primary example of this phenomenon. nih.govnih.gov This substitution can occur over a complete solid-solution series, as demonstrated in synthetic systems like Ca₅(PₓAs₁₋ₓO₄)₃OH. researchgate.net

The charge balance in these substitutions is maintained as both phosphate and arsenate are trivalent anions. The primary driver for the structural changes observed upon substitution is the difference in ionic radii between phosphorus and arsenic. This substitution directly impacts the size and geometry of the tetrahedral sites within the apatite lattice. researchgate.net

Analysis of Unit Cell Parameters and Deviations from Vegard's Law

The substitution of the larger arsenate anion for the smaller phosphate anion leads to a progressive expansion of the unit cell. researchgate.net This expansion is a direct consequence of the increased size of the tetrahedral site accommodating the arsenate group.

Vegard's law states that the lattice parameters of a solid solution are a linear function of the concentrations of the constituent components. wikipedia.org However, in the case of this compound solid solutions, deviations from this law are often observed. kaust.edu.sasciopen.com These deviations indicate that the interactions between the substituting ions and the surrounding lattice are more complex than a simple weighted average. Factors contributing to these deviations include differences in the electronic structure and bonding characteristics of the phosphate and arsenate groups, as well as local distortions within the crystal lattice. kaust.edu.sa

Table 1: Unit Cell Parameters for Selected this compound Apatites

Mineral NameFormulaa (Å)c (Å)Space GroupReference
JohnbaumiteCa₅(AsO₄)₃(OH)9.706.93P6₃/m or P6₃ fmm.ru
Turneaureite(Ca₄.₈₈Mn₀.₁₇Pb₀.₀₂)(As₂.₄₄P₀.₅₄)O₁₂.₀₄Cl₀.₅₆F₀.₄₀9.8106.868P6₃/m (inferred) fmm.ru
Fermorite(Ca₄.₂₁Sr₀.₈₀)(As₁.₄₈P₁.₄₅)O₁₂(OH₀.₆₅F₀.₃₅)9.5946.975 (b-axis)P2₁/m fmm.rugeoscienceworld.org

Note: For the monoclinic fermorite, the 'c' parameter is represented by the 'b' axis in the standard setting.

Local Coordination Environments and Chemical Bonding Characteristics

Calcium Cation Coordination and Metal-Oxygen Bond Interactions

The apatite structure contains two distinct calcium cation sites, Ca(1) and Ca(2). mdpi.com The Ca(1) site is coordinated by nine oxygen atoms, while the Ca(2) site is coordinated by six oxygen atoms and one anion (F⁻, Cl⁻, or OH⁻) located in the hexagonal channels. mdpi.com

Structural Impact of Anion and Cationic Substitutions on Apatite Stability

Anionic Substitutions:

The primary anionic substitution in the this compound system is the replacement of the phosphate (PO₄³⁻) group with the arsenate (AsO₄³⁻) group. This substitution is possible due to the similar charge and tetrahedral coordination of both anions. However, the difference in ionic size between arsenic (As⁵⁺) and phosphorus (P⁵⁺) leads to significant structural changes.

Research on the Ca₅(PO₄)ₓ(AsO₄)₃₋ₓOH solid solution has demonstrated that increasing the arsenate content results in a progressive and linear expansion of the unit cell parameters (a and c axes) and volume. researchgate.net This expansion is primarily attributed to the larger size of the AsO₄ tetrahedron compared to the PO₄ tetrahedron, stemming from the longer As-O bond length. Despite this expansion of the tetrahedral site, studies have shown that the sizes of the calcium polyhedra show minimal variation with arsenate substitution. researchgate.net The stability of the apatite structure is influenced by the type of tetroxide substituent, with cohesive energy generally decreasing in the order of VO₄ > PO₄ > AsO₄, indicating that arsenate substitution can lead to reduced structural stability. nih.gov

Another critical anionic substitution occurs in the hydroxyl (OH⁻) channel of the apatite structure. Halide ions like fluoride (B91410) (F⁻) and chloride (Cl⁻) can replace the hydroxyl group. nih.gov The size of the substituting anion relative to the space within the anion column, which is defined by surrounding Ca(2) site cations, dictates the resulting structural arrangement. fmm.rugeoscienceworld.org The stability of the apatite is significantly affected by the anion in this position, decreasing in the order F⁻ > Cl⁻ > OH⁻. whiterose.ac.uk In ternary systems involving (F-OH-Cl), complex atomic rearrangements occur to accommodate the different ionic sizes, and the resulting anion distribution is not easily predictable from the end-member structures. rruff.info

Cationic Substitutions:

The calcium ions in the apatite lattice occupy two distinct crystallographic sites: the Ca(1) site (also denoted as M1), which is nine-coordinated with oxygen, and the Ca(2) site (M2), which is seven-coordinated with oxygen and the channel anion. fmm.ru A wide range of mono-, di-, and multivalent cations can substitute for Ca²⁺ at these sites. nih.govresearchgate.net The impact of these substitutions on the lattice dimensions is directly related to the ionic radius of the substituting cation.

Substitutions with larger cations: When cations with an ionic radius larger than Ca²⁺ (1.00 Å), such as Strontium (Sr²⁺, 1.18 Å) or Barium (Ba²⁺, 1.35 Å), are introduced, they cause an expansion of the unit cell. nih.govresearchgate.net Studies on strontium-substituted apatites show a linear increase in the lattice parameters and unit cell volume with increasing strontium content. nih.gov

Substitutions with smaller cations: Conversely, the incorporation of cations smaller than Ca²⁺, like Magnesium (Mg²⁺, 0.72 Å) or Zinc (Zn²⁺, 0.74 Å), leads to a contraction of the unit cell volume. nih.govresearchgate.net

Site Preference: The site preference for substituting cations can depend on their size and concentration. For instance, at low concentrations, strontium preferentially occupies the Ca(1) site, while at higher concentrations, it shows a preference for the Ca(2) site. researchgate.netresearchgate.net Smaller cations are often favored in the Ca(2) sites. researchgate.net

Impact on Stability: Cationic substitutions also have a profound effect on structural stability. The introduction of d-block elements like zinc (Zn) and cadmium (Cd) can decrease the material's stability by reducing the ionic character of the bonding. nih.gov In contrast, substitutions with other alkaline earth cations like strontium and barium tend to enhance structural stability. nih.gov

The co-substitution of both cations and anions, for example, carbonate (CO₃²⁻) alongside sodium (Na⁺) or potassium (K⁺), further complicates the structural response. These substitutions can lead to anisotropic changes in the lattice, for instance, causing the c-axis to expand while the a-axis contracts. nih.gov The location of the cationic substitution, whether at the Ca(1) or Ca(2) site, has been shown to significantly affect the nanomechanical properties of the apatite crystals. nih.gov

Interactive Data Tables

The following tables summarize the effect of common anionic and cationic substitutions on the lattice parameters of apatite.

Table 1: Effect of Arsenate Substitution on Hydroxylapatite Lattice Parameters

Data derived from studies on Ca₅(P₁₋ₓAsₓO₄)₃OH solid solutions. researchgate.net

Arsenic Substitution (x)a-axis (Å)c-axis (Å)Unit Cell Volume (ų)
0.009.426.88528.8
0.259.476.92540.5
0.509.536.97553.1
0.759.597.02566.0
1.009.657.07579.2

Table 2: Effect of Cationic Substitution on Apatite Lattice Parameters

Comparative data illustrating the general effects of substituting cations with different ionic radii.

Substituting IonIonic Radius (Å)Change in 'a' parameterChange in 'c' parameterChange in Unit Cell Volume
Mg²⁺0.72DecreaseDecreaseDecrease
Zn²⁺0.74DecreaseDecreaseDecrease
Sr²⁺1.18IncreaseIncreaseIncrease
Ba²⁺1.35IncreaseIncreaseIncrease
Na⁺1.02Variable (with co-substitution)Variable (with co-substitution)Variable
K⁺1.38IncreaseIncreaseIncrease

Thermodynamics and Kinetics of Dissolution and Precipitation in Calcium Arsenate Phosphate Systems

Solubility Equilibria and Phase Stability Diagrams

The stability of calcium arsenate phosphate (B84403) solid solutions is intrinsically linked to their solubility, which dictates the concentration of arsenic and phosphorus in the surrounding aqueous phase.

Influence of Stoichiometry and Solid Solution Composition on Solubility

The composition of the solid solution, specifically the mole fraction of arsenate and phosphate, significantly influences its solubility. Research on arsenate-phosphate hydroxylapatite solid solutions [Ca₅(PₓAs₁₋ₓO₄)₃(OH)] has shown that the solubility of the solid solution increases as the mole fraction of the arsenate end-member, Ca₅(AsO₄)₃(OH), increases. publish.csiro.auresearchgate.net This indicates that the stability of the solid solution decreases with higher arsenate content. researchgate.net

The dissolution process often follows or slightly overshoots the Lippmann solutus curve, which describes the equilibrium between a solid solution and an aqueous solution. publish.csiro.auresearchgate.net Experimental observations show that solid solutions with a lower initial arsenate content tend to be in equilibrium with an aqueous solution that is enriched in arsenate. researchgate.net This phenomenon highlights the incongruent dissolution behavior of these solid solutions, where the composition of the dissolving solid and the resulting aqueous solution differ.

pH-Dependent Solubility Behavior and Aqueous Speciation

The pH of the aqueous solution is a critical factor controlling the solubility of calcium arsenate phosphate compounds. Generally, the solubility of calcium phosphates and arsenates increases as the pH decreases. nih.govumass.edu For instance, calcium arsenate becomes more soluble at lower pH and less soluble at higher pH. publish.csiro.au This behavior is attributed to the protonation of the phosphate and arsenate anions in acidic conditions, which shifts the dissolution equilibrium towards the formation of soluble species. libretexts.org

Dissolution Kinetics and Mechanisms

The rate at which this compound solid solutions dissolve is as important as their thermodynamic stability in determining their environmental impact.

Preferential Dissolution Phenomena and Rate-Limiting Steps

Studies on the dissolution of arsenate-phosphate hydroxylapatite solid solutions have revealed preferential dissolution, where one component of the solid solution dissolves more rapidly than the other. In batch experiments conducted at pH 2, the concentrations of aqueous phosphate species increased rapidly initially, reaching a peak within the first hour, and then slowly declined. publish.csiro.auresearchgate.net In contrast, aqueous arsenate concentrations increased more slowly, reaching a steady state after a much longer period (480 hours). publish.csiro.auresearchgate.net This indicates that the phosphate component initially dissolves faster than the arsenate component.

The rate-limiting step in the dissolution process can be influenced by factors such as the formation of secondary precipitates on the surface of the original solid. The initial rapid release of phosphate can lead to the precipitation of a more stable, phosphate-rich phase, which can then control the subsequent dissolution rate.

Solid-Solution – Aqueous-Solution (SSAS) Interactions and Reaction Paths

The interaction between the this compound solid solution and the aqueous solution is a dynamic process involving continuous changes in the composition of both phases. The reaction path describes the evolution of the aqueous solution composition as the solid dissolves. publish.csiro.auresearchgate.net For the Ca₅(PₓAs₁₋ₓO₄)₃(OH) solid solution, the dissolution pathway can be visualized on a diagram plotting aqueous arsenate concentration against aqueous phosphate concentration. researchgate.net The experimental dissolution pathways often deviate from the theoretical stoichiometric dissolution lines, indicating complex interactions and the potential formation of intermediate phases. researchgate.net

The presence of other ions in the solution, such as calcium, can also significantly affect the dissolution process. An increase in the concentration of aqueous calcium can promote the adsorption of arsenate onto mineral surfaces, thereby reducing its concentration in the solution. nih.gov

Precipitation Kinetics and Mineral Phase Evolution

The precipitation of this compound phases from supersaturated solutions is a key process in controlling the mobility of arsenic and phosphorus in the environment. The kinetics of precipitation and the evolution of the resulting mineral phases are influenced by several factors.

Studies on the precipitation of calcium phosphates have shown that the process can occur in multiple steps, often involving the formation of a more soluble precursor phase that subsequently transforms into a more stable crystalline phase. nih.gov For example, in the precipitation of calcium phosphates from solutions containing calcium hydroxide (B78521) and phosphoric acid, an amorphous calcium phosphate may initially form and then transform into crystalline phases like dicalcium phosphate dihydrate (DCPD) or hydroxyapatite (B223615) (HAP). researchgate.netsemanticscholar.org The specific phases that form and the rate of their formation are highly dependent on factors such as pH, temperature, and the initial concentrations of calcium and phosphate. semanticscholar.org

The presence of magnesium ions can inhibit the nucleation and growth of calcium phosphate precipitates. rruff.info In systems containing both calcium and magnesium, metastable mixed amorphous phosphates of calcium and magnesium can form. rruff.info The evolution of these mineral phases over time involves recrystallization through the mother liquor, accompanied by changes in the chemical composition of the solid. nih.gov In some cases, amorphous coatings of calcium phosphate can dissolve and subsequently reprecipitate as more stable crystalline phases, with the rate of this transformation being influenced by the initial composition of the amorphous phase. nih.gov

Below is an interactive data table summarizing the dissolution behavior of different arsenate-phosphate hydroxylapatite solid solutions.

Table 1: Dissolution of Arsenate-Phosphate Hydroxylapatite [Ca₅(PₓAs₁₋ₓO₄)₃(OH)] at 25°C and pH 2

Solid Solution (AsPHA-x)Mole Fraction of Ca₅(AsO₄)₃(OH)Initial Dissolution Rate of PhosphateTime to Reach Steady-State for Arsenate (hours)
AsPHA-4 (x=0.43)0.57High480
AsPHA-5 (x=0.54)0.46Very High480
AsPHA-6 (x=0.63)0.37Very High480
AsPHA-7 (x=0.71)0.29High480

Data derived from dissolution studies of synthetic arsenate-phosphate hydroxylapatite solid solutions. publish.csiro.au

Heterogeneous Precipitation on Dissolving Mineral Surfaces

The formation of this compound minerals is significantly influenced by the presence of existing mineral surfaces, which can act as templates for nucleation and growth. This process, known as heterogeneous precipitation, often occurs at lower supersaturation levels than required for homogeneous precipitation (formation in bulk solution). The nature of the mineral surface, the solution chemistry, and the crystallographic relationship between the substrate and the precipitating phase are critical factors controlling the kinetics and thermodynamics of this process.

Research has shown that calcite (CaCO₃) surfaces can promote the nucleation of calcium phosphate phases. ugr.es In-situ atomic force microscopy (AFM) studies have revealed that the interaction of phosphate-bearing solutions with calcite surfaces initiates with the aggregation of clusters, leading to the nucleation and subsequent growth of calcium-phosphate (Ca-P) phases. ugr.es This surface-induced formation is observed under a range of pH and ionic strength conditions relevant to soil solutions. ugr.es The process can significantly decrease dissolved phosphate concentrations, as the calcite surface facilitates Ca-P nucleation. ugr.es Similarly, other surfaces, such as chitosan (B1678972) membranes, have been used to induce the precipitation of calcium compounds, demonstrating the broad influence of organic and inorganic matrices on the morphology, organization, and composition of the resulting precipitates. nih.gov

The precipitation is not limited to passive surfaces. The dissolution of the primary mineral can locally increase the concentration of constituent ions, creating favorable conditions for the precipitation of a new, more stable phase. For instance, the dissolution of calcite can provide the necessary Ca²⁺ ions, which then react with arsenate and phosphate in the solution.

In systems containing iron (hydr)oxides like ferrihydrite and goethite, the surface plays a dual role. It acts as a strong adsorbent for both arsenate and phosphate, and this adsorption can be a precursor to precipitation. researchgate.netnih.gov The adsorption of these anions can create a localized environment on the mineral surface with high concentrations of both calcium and the arsenate/phosphate species, facilitating the nucleation of this compound phases. nih.gov Studies on nitrifying aerobic granules also show that calcium phosphate can accumulate, indicating that biogenic surfaces can also serve as effective substrates for heterogeneous precipitation. nih.gov

Influence of Co-existing Ions (e.g., Ca²⁺, PO₄³⁻) on Precipitation Pathways

The precipitation of calcium arsenate is profoundly affected by the presence of co-existing ions in solution, particularly calcium (Ca²⁺) and phosphate (PO₄³⁻). These ions are not merely spectators but active participants that dictate the reaction pathways, kinetics, and the ultimate mineral phases that form. The interplay between arsenate and phosphate is especially critical due to their chemical similarity, which allows for the formation of complex solid solutions.

The presence of excess Ca²⁺ generally promotes the adsorption of arsenate onto mineral surfaces like ferrihydrite and goethite, particularly at higher pH values. researchgate.netnih.govresearchgate.net This is attributed to Ca²⁺ reducing the electrostatic repulsion between the negatively charged mineral surface (which becomes more negative after adsorbing arsenate) and the arsenate anions in solution. nih.gov By increasing the surface concentration of arsenate, calcium ions indirectly facilitate its removal from the solution, potentially leading to the precipitation of calcium-arsenate bearing phases. researchgate.net

Phosphate ions, being isostructural and isoelectronic with arsenate ions, introduce a competitive dynamic. publish.csiro.au Phosphate often competes strongly with arsenate for adsorption sites on mineral surfaces, which can increase the mobility of arsenic. researchgate.net However, in precipitation processes, the interaction is more complex. The relative concentrations of phosphate and arsenate determine the composition of the resulting solid. Studies on the formation of arsenate-phosphate hydroxylapatite solid solutions [Ca₅(PₓAs₁₋ₓO₄)₃(OH)] show that a complete series of these compounds can be synthesized. publish.csiro.auarizona.edu

The molar ratios of the constituent ions are a key determinant of the final product and the efficiency of arsenic removal. Research on arsenic removal through precipitation with calcium phosphate hydroxyapatite found that higher Ca:(P+As) and P:As molar ratios resulted in greater arsenic removal efficiency. researchgate.net For example, up to 99% of arsenic was removed from a solution with an initial concentration of 25 ppm under favorable molar ratios. researchgate.net The formation of arsenate apatite can even occur at the expense of hydroxylapatite under certain conditions, indicating its thermodynamic favorability in specific chemical environments. researchgate.net The stability and solubility of the resulting Ca₅(PₓAs₁₋ₓO₄)₃(OH) solid solution are directly linked to its composition; solubility increases as the mole fraction of the arsenate end-member, Ca₅(AsO₄)₃(OH), increases. publish.csiro.aupublish.csiro.au

The kinetics of precipitation are also affected. The presence of phosphate can lead to the initial rapid formation of various calcium phosphate precursors, such as amorphous calcium phosphate (ACP) or dicalcium phosphate dihydrate (DCPD), which then may incorporate arsenate or transform into more stable arsenate-bearing apatitic structures over time. semanticscholar.orgnih.gov

Data Tables

Table 1: Experimentally Determined Thermodynamic Properties of Select Calcium Arsenate Compounds at 25 °C

This table presents the solubility products (Ksp) and standard Gibbs free energies of formation (ΔGf°) for several crystalline calcium arsenate hydrates. These values are crucial for predicting the stability and solubility of these minerals in aqueous environments.

CompoundFormulalog(Ksp)ΔGf° (kJ/mol)Source
Tricalcium arsenate trihydrateCa₃(AsO₄)₂·3H₂O(c)-21.14-3787.87 researchgate.net
Tricalcium arsenate 2.25-hydrateCa₃(AsO₄)₂·2¼H₂O(c)-21.40-3611.50 researchgate.net
Johnbaumite (Arsenate apatite)Ca₅(AsO₄)₃(OH)(c)-40.12-5096.47 researchgate.net
Guerinite-like phaseCa₄(OH)₂(AsO₄)₂·4H₂O(c)-27.49-4928.86 researchgate.net

Table 2: Influence of Ion Ratios on Arsenic Removal by Precipitation

This table summarizes findings on the efficiency of arsenic removal from water by co-precipitation with calcium phosphate, highlighting the critical role of the molar ratios of calcium, phosphate, and arsenic.

Key ParameterObservationResultSource
Ca:(P+As) Molar RatioHigher ratios lead to higher removal efficiency.Up to 99% arsenic removal from 25 ppm initial concentration. researchgate.net
P:As Molar RatioHigher ratios lead to higher removal efficiency.
Initial pH of Anion SolutionFound to not have a significant effect on removal efficiency in the studied process.- researchgate.net

Environmental Geochemistry and Mobility of Arsenic in Calcium Phosphate Rich Matrices

Adsorption and Desorption Processes on Mineral Surfaces

The fate and transport of arsenic in the environment are significantly influenced by its interaction with mineral surfaces. Adsorption and desorption processes, particularly in matrices rich in calcium and phosphate (B84403), play a crucial role in determining arsenic's mobility and bioavailability. This section delves into the competitive nature of arsenate and phosphate sorption, the influence of calcium on these processes, and the specific mechanisms of adsorption.

Competitive Sorption between Arsenate and Phosphate on Iron (Hydr)oxides and Clay Minerals

Arsenate and phosphate, being chemical analogs, exhibit similar behavior in environmental systems and often compete for the same adsorption sites on mineral surfaces. nih.govresearchgate.net This competition is a key factor in controlling the mobility of arsenic in soils and sediments. researchgate.net

Iron (Hydr)oxides:

Iron (hydr)oxides, such as goethite and ferrihydrite, are ubiquitous in natural environments and are highly effective at adsorbing both arsenate and phosphate. researchgate.net Studies on goethite have shown that when arsenate and phosphate are present simultaneously, they are adsorbed in roughly equal amounts. nih.gov The competitive adsorption on iron (hydr)oxides is influenced by several factors, including pH and surface loading. nih.gov Generally, arsenate is preferentially adsorbed at a lower pH, while phosphate adsorption is more favorable at a higher pH. nih.gov The kinetics of this competitive adsorption involve a rapid initial phase followed by a much slower reaction. nih.gov This slow phase is thought to be due to the gradual dissolution of the mineral induced by the adsorbed anions, rather than the sorption kinetics itself. acs.org

The nature of the iron (hydr)oxide also plays a role. For instance, hematite (B75146) has been observed to have a significant promotive effect on adsorption regardless of pH. nih.gov Surface complexation models are often used to describe the adsorption behavior, with bidentate binuclear surface complexes being predominant at low pH and monodentate complexes at high pH for both arsenate and phosphate. nih.gov

Clay Minerals:

Clay minerals such as kaolinite, montmorillonite, and illite (B577164) also serve as important surfaces for arsenate and phosphate adsorption. usda.gov Similar to iron (hydr)oxides, the presence of one anion can inhibit the adsorption of the other. researchgate.net The degree of competition varies depending on the specific clay mineral. For example, phosphate tends to inhibit arsenate sorption more effectively on gibbsite than on goethite, whereas arsenate hinders phosphate sorption more on goethite. researchgate.net In general, for minerals like montmorillonite, illite, and vermiculite, the amount of arsenate sorbed is slightly less than phosphate when they are in competition. researchgate.net

The following table summarizes the competitive sorption behavior of arsenate and phosphate on various minerals.

MineralCompetitive Sorption CharacteristicspH Influence
Goethite Roughly equal adsorption when added simultaneously. nih.gov Arsenate is slightly more strongly adsorbed at higher concentrations. acs.orgArsenate preferred at low pH, phosphate at high pH. nih.gov
Ferrihydrite Arsenate is preferentially adsorbed over phosphate, especially at low arsenate-to-phosphate ratios. acs.orgAdsorption of both decreases with increasing pH. nih.gov
Hematite Shows a significant promotive effect on adsorption. nih.govPromotive effect is independent of pH. nih.gov
Kaolinite More phosphate is sorbed than arsenate in competitive situations. researchgate.netSorption of both decreases with increasing pH. usda.gov
Montmorillonite Sorbed arsenate to sorbed phosphate molar ratio is slightly less than 1. researchgate.netAdsorption is maximal at low pH and decreases with increasing pH. usda.gov
Gibbsite Phosphate inhibits arsenate sorption more than on goethite. researchgate.net

Role of Calcium in Enhancing Anion Adsorption and Mitigating Electrostatic Repulsion

Calcium ions (Ca²⁺) are commonly found in groundwater and can significantly influence the adsorption of anions like arsenate and phosphate. nih.gov The presence of calcium can enhance the adsorption of arsenate on mineral surfaces, particularly on ferrihydrite under neutral pH conditions. nih.gov This enhancement is attributed to the ability of Ca²⁺ to reduce the electrostatic repulsion between the negatively charged mineral surface and the anionic arsenate species. nih.gov

At a pH of around 7.5, adsorbed calcium ions can lower the electrostatic repulsion, thereby promoting the adsorption of arsenate. nih.gov This effect is more pronounced as the pH increases from 6 to 9, where in the presence of calcium, the decline in arsenate adsorption is less significant compared to its absence. nih.gov This phenomenon is often described in terms of "calcium bridging," where the divalent cation forms a bridge between the mineral surface and the adsorbing anion. rsc.orgresearchgate.net However, it's noteworthy that in some studies, the presence of calcium did not affect arsenate adsorption on goethite. researchgate.netgeologyscience.ru

Characterization of Adsorption Mechanisms: Inner-Sphere vs. Outer-Sphere Complexation

The interaction between arsenate and mineral surfaces can be broadly categorized into two types of surface complexes: inner-sphere and outer-sphere complexes.

Inner-sphere complexes involve the formation of a direct covalent or ionic bond between the arsenate ion and the mineral surface, with no water molecules in between. wikipedia.org This type of complexation is considered a strong, specific adsorption. usda.gov

Outer-sphere complexes involve the arsenate ion retaining its hydration shell and being attracted to the mineral surface through weaker electrostatic forces. researchgate.net

Spectroscopic studies have been instrumental in distinguishing between these two mechanisms. For instance, in situ resonant surface X-ray scattering measurements on corundum and hematite surfaces have revealed that arsenate can adsorb as both inner-sphere and outer-sphere species simultaneously. researchgate.netwustl.eduuniroma2.it This bimodal behavior was found to be independent of the total arsenate concentration in the solution. wustl.eduuniroma2.it

The formation of inner-sphere complexes is often the dominant mechanism for arsenate adsorption on iron (hydr)oxides, particularly at lower pH values where bidentate binuclear complexes are formed. nih.gov As the pH increases, monodentate inner-sphere complexes become more prevalent. nih.gov The observation of outer-sphere arsenate complexes on metal oxide surfaces is less common but has been attributed to electrostatic attraction, hydrogen bonding, and stabilization by interfacial water. wustl.eduuniroma2.it

Coupled Dissolution-Precipitation Reactions Affecting Arsenic Fate

The long-term fate of arsenic in calcium-phosphate-rich environments is often governed by coupled dissolution-precipitation reactions. These processes can either lead to the sequestration of arsenic into stable mineral phases or its mobilization back into the aqueous phase.

Arsenate Sequestration via Apatite Formation

Apatite, a group of phosphate minerals with the general formula Ca₅(PO₄)₃(OH,F,Cl), can play a significant role in immobilizing arsenic. wikipedia.org Arsenate can substitute for phosphate in the apatite crystal structure, forming a solid solution. publish.csiro.auresearchgate.netresearchgate.net This process is a potential mechanism for arsenic removal from contaminated water. publish.csiro.auresearchgate.net

The formation of arsenate-substituted apatite, such as johnbaumite (Ca₅(AsO₄)₃OH), can effectively sequester arsenic. publish.csiro.auosti.gov The stability of these arsenic-bearing apatites is a critical factor in their effectiveness for long-term arsenic immobilization. Studies have shown that the solubility of the arsenate-phosphate hydroxylapatite solid solution increases with a higher mole fraction of the arsenate end-member. publish.csiro.au While arsenate can be incorporated into the apatite structure, the use of hydroxylapatite to treat arsenate-contaminated waters may be limited because the arsenate analogue is more soluble than the phosphate version. publish.csiro.au The substitution of phosphate by arsenate in the apatite lattice generally requires high concentrations of arsenate. publish.csiro.au

Biogeochemical Cycling and Microbial Influences

The biogeochemical cycling of arsenic in the environment is a complex process significantly driven by microbial activities. um.eslidsen.comresearchgate.net Microorganisms play a pivotal role in transforming arsenic between its various chemical forms, thereby influencing its solubility, toxicity, and mobility. nih.govresearchgate.net These transformations are often linked with the biogeochemical cycles of other elements, notably iron, sulfur, and phosphorus. um.esresearchgate.netnih.gov In calcium-phosphate-rich matrices, these microbial interactions become even more intricate, affecting the sequestration and potential release of arsenic.

Microbial Reduction of Iron (Hydr)oxides and Associated Arsenic Release

In many soil and sediment systems, arsenic, particularly in its pentavalent form (arsenate, As(V)), is naturally sequestered by adsorbing onto the surfaces of iron (hydr)oxides like goethite and ferrihydrite. iuss.org However, under anaerobic (oxygen-depleted) conditions, certain microorganisms can use these iron minerals as a terminal electron acceptor for their respiration, a process known as dissimilatory iron reduction. iuss.orgucf.edu This metabolic activity leads to the reductive dissolution of the iron (hydr)oxides, converting solid-phase ferric iron (Fe(III)) into soluble ferrous iron (Fe(II)). ucf.eduresearchgate.net

A critical consequence of this microbially-driven process is the liberation of the associated arsenic into the surrounding water. iuss.orgucf.edusemanticscholar.org As the iron (hydr)oxide matrix dissolves, the sorbed arsenic is released, increasing its concentration in the aqueous phase and thus its mobility. researchgate.net The presence of high phosphate concentrations, characteristic of calcium-phosphate-rich environments, can exacerbate this effect. Phosphate competes strongly with arsenate for adsorption sites on mineral surfaces. iuss.orgnih.gov This competition can lead to increased desorption of arsenate even before the complete dissolution of the iron minerals. iuss.org

Studies have shown that dissimilatory iron-reducing bacteria, such as Shewanella and Geobacter species, are key players in this process. iuss.orgresearchgate.net They effectively couple the oxidation of organic matter or other electron donors to the reduction of Fe(III), which destabilizes the iron minerals and releases the bound arsenic. iuss.orgmsu.ru The rate and extent of arsenic release are influenced by several factors, including the type of iron mineral, the specific microbial strain, and the presence of competing ions like phosphate. iuss.orgmsu.ru For instance, poorly crystalline iron (hydr)oxides like ferrihydrite are more readily reduced by microbes compared to more crystalline forms like goethite, potentially leading to a faster release of arsenic. iuss.org

Table 1: Research Findings on Microbial Iron Reduction and Arsenic Release

Microorganism(s)Iron (Hydr)oxide StudiedKey ConditionObserved Effect on ArsenicReference
Shewanella putrefaciensFerrihydrite, Goethite, HematitePresence of phosphate as a competing ionUtilized Fe(III) oxides as electron acceptors, leading to the release of adsorbed arsenate into the solution. Phosphate competed strongly for binding sites, enhancing As mobilization. iuss.org
Geobacter sulfurreducensGoethiteSorption of arsenate and phosphateBiologically driven reduction of Fe(III) to Fe(II) released sorbed arsenate. However, newly formed ferrous iron solids could also sequester some of the released arsenate. researchgate.net
Indigenous sediment microbesHydrous Ferric Oxide (HFO)Pre-equilibration with As(V)Microbial reduction of both Fe(III) and As(V) occurred, influencing the partitioning of arsenic between solid and aqueous phases. msu.ru
Indigenous iron-reducing bacteriaIron hydroxidesGroundwater environmentPromoted the reduction of iron hydroxides, leading to the release of adsorbed arsenic. semanticscholar.org

Impact of Microbial Activity on Arsenate Speciation and Mobility

Microorganisms fundamentally control the speciation of arsenic, which in turn dictates its mobility and toxicity in the environment. nih.govmdpi.com The primary microbial transformations involve oxidation and reduction reactions. nih.gov In calcium-phosphate-rich matrices, these processes are critical. While arsenate (As(V)) is the less mobile form and tends to adsorb to minerals, arsenite (As(III)) is generally more soluble and mobile. ucf.edunih.gov

Microbial reduction of arsenate to arsenite is a significant pathway for increasing arsenic mobility. mdpi.com This can occur through two main mechanisms:

Detoxification: Many microbes possess the ars operon, a genetic system that allows them to reduce intracellular As(V) to As(III) and then pump the arsenite out of the cell as a defense mechanism. nih.gov

Respiration: Some specialized bacteria, known as dissimilatory arsenate-reducing prokaryotes (DARPs), can use As(V) as a terminal electron acceptor in their respiration, similar to how others use oxygen or nitrate (B79036). nih.govmsu.ru This process, mediated by the arrA gene, directly reduces arsenate in the environment to arsenite, significantly increasing its solubility. semanticscholar.orgmsu.ru

Conversely, some microbes can oxidize the more mobile arsenite (As(III)) to the less mobile arsenate (As(V)), a process that can help immobilize arsenic. nih.govmdpi.com This is often an aerobic process carried out by chemolithoautotrophic arsenite-oxidizing bacteria, which gain energy from this reaction. semanticscholar.orgmdpi.com

In environments rich in phosphate, the microbial uptake of arsenate is influenced by competition. Because arsenate and phosphate are chemically similar, they can enter microbial cells through the same phosphate transport systems. nih.govnih.gov High external phosphate concentrations can reduce the uptake of arsenate by microbes, thereby affecting the intracellular transformations. nih.gov However, some arsenic-resistant microbes have evolved highly specific phosphate transporters that can discriminate between phosphate and arsenate, allowing them to survive in high-arsenic environments. scitechdaily.com

Table 2: Microbial Processes Affecting Arsenic Speciation and Mobility

Microbial ProcessKey Genes/PathwaysDescriptionImpact on Arsenic MobilityReference
Dissimilatory Arsenate ReductionarrABacteria use arsenate (As(V)) as a terminal electron acceptor for anaerobic respiration, reducing it to arsenite (As(III)).Increases mobility semanticscholar.orgmsu.ru
Detoxification-based Arsenate Reductionars operonIntracellular reduction of As(V) to As(III) followed by efflux from the cell.Increases mobility nih.gov
Chemolithoautotrophic Arsenite OxidationaioA, arxAAerobic or anaerobic oxidation of As(III) to As(V), often coupled to energy generation.Decreases mobility semanticscholar.org
MethylationarsMMicrobes add methyl groups to inorganic arsenic, forming organic arsenic compounds that can be volatile.Can increase or decrease mobility depending on the specific compound formed. nih.gov

Advanced Analytical and Computational Methodologies in Calcium Arsenate Phosphate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of calcium arsenate phosphate (B84403), offering detailed information on its atomic and molecular characteristics.

X-ray Diffraction (XRD) for Phase Identification and Structural Analysis

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and analyzing the atomic structure of calcium arsenate phosphate and related compounds. cnr.itmdpi.com By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD patterns provide a unique fingerprint for each crystalline phase.

The technique is crucial for distinguishing between various calcium phosphate phases, such as hydroxyapatite (B223615) (HAp), α- and β-tricalcium phosphate (TCP), and dicalcium phosphate anhydrous (DCPA), which can coexist or transform depending on synthesis conditions like the initial Ca/P ratio and temperature. mdpi.comresearchgate.netmetu.edu.tr For instance, studies on synthesized calcium phosphates show that the precipitated phase is often a poorly crystalline hydroxyapatite, which can transform into β-TCP or other phases upon heating. metu.edu.tr The XRD patterns of as-synthesized powders often indicate they are partially crystalline. researchgate.net

Advanced analysis of XRD data using methods like the Rietveld refinement allows for quantitative phase analysis without the need for standards. nih.govthermofisher.com This method refines a theoretical structural model against the experimental data to yield precise lattice parameters, information on atomic substitutions (e.g., arsenate for phosphate), and the degree of crystallinity. nih.gov The calculation of entire powder patterns can help discriminate small concentrations of poorly crystallized phases from the background noise. nih.gov Reference diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) are used to confirm phase identification. researchgate.netnih.gov

Table 1: XRD Findings for Calcium Phosphate Phases

Calcium Phosphate PhaseKey XRD ObservationReference
Hydroxyapatite (HAp)Often the initial, partially crystalline phase in wet-chemical precipitation. metu.edu.trresearchgate.net metu.edu.trresearchgate.net
β-Tricalcium Phosphate (β-TCP)Forms from HAp upon calcination, especially with lower Ca/P ratios. metu.edu.tr metu.edu.tr
Dicalcium Phosphate Anhydrous (DCPA)Identified as a pure crystalline phase with a specific diffraction pattern (ICSD-PDF #01-070-0359). researchgate.net researchgate.net
FluoroapatiteQuantified in phosphate rock samples using Rietveld refinement of XRD data. thermofisher.com thermofisher.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Bonding Environments

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding environments within this compound. cnr.it These methods probe the vibrational modes of molecules and crystal lattices, which are sensitive to composition, crystal structure, and local chemical environments. pocketdentistry.com

FTIR and Raman spectra of phosphate compounds are characterized by distinct bands corresponding to the vibrational modes of the phosphate (PO₄³⁻) and arsenate (AsO₄³⁻) tetrahedra. tandfonline.comnih.gov These include symmetric and antisymmetric stretching vibrations (ν₁ and ν₃) and bending vibrations (ν₂ and ν₄). pocketdentistry.comnih.gov The positions and shapes of these bands can differentiate between various calcium phosphate phases. researchgate.netnih.govscispace.com For example, the ν₁ symmetric stretching mode of the PO₄³⁻ group appears as a very strong band near 960 cm⁻¹ in Raman spectra. nih.gov The presence of arsenate substituting for phosphate is confirmed by the appearance of characteristic AsO₄³⁻ vibrational bands, such as the ν₁ symmetric stretching mode around 812-835 cm⁻¹. nih.gov The multiplicity of bands can also indicate a loss of symmetry for the anion within the crystal structure. nih.gov

FTIR is particularly sensitive to identifying substitutions, such as the presence of acidic phosphate groups (HPO₄²⁻), which introduce new vibrational bands. nih.govnih.gov Computational methods, such as ab initio quantum chemical calculations, can be used to model the vibrational spectra of calcium phosphate clusters to aid in the interpretation of experimental results. researchgate.net

Table 2: Characteristic Vibrational Bands for Phosphate and Arsenate Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TechniqueReference
PO₄³⁻ν₁ Symmetric Stretch~960-975Raman nih.govnih.gov
PO₄³⁻ν₃ Antisymmetric Stretch~1020-1100FTIR/Raman researchgate.netnih.gov
PO₄³⁻ν₄ Bending~557-595Raman nih.gov
AsO₄³⁻ν₁ Symmetric Stretch~812-835Raman nih.gov
AsO₄³⁻ν₃ Antisymmetric Stretch~812Raman nih.gov
HPO₄²⁻P-O(H) Stretch~1110-1127FTIR nih.govnih.gov

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local atomic and electronic structure of elements within a material. For this compound, XAS at the phosphorus and arsenic K-edges provides information on the coordination environment, oxidation state, and interatomic distances of these atoms. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the chemical and physical state of the absorbing atom and its immediate surroundings. semanticscholar.org

XANES fingerprinting can distinguish between different crystalline and amorphous calcium phosphate species by analyzing subtle differences in spectral features, such as the position of the absorption edge and the shape and intensity of post-edge peaks. semanticscholar.orgcopernicus.org The development of comprehensive spectral libraries for reference compounds is crucial for accurate phase identification. copernicus.orgresearchgate.net By calculating ratios between the white-line and secondary peak heights, the specificity of the analysis can be significantly improved, allowing, for example, for the differentiation between octacalcium phosphate (OCP) and amorphous calcium phosphate (ACP). semanticscholar.orgcopernicus.org

While most studies focus on calcium phosphates, the principles of XAS are directly applicable to probing the local environment of arsenic. This allows for the determination of whether arsenate ions are incorporated into the phosphate crystal lattice, adsorbed on the surface, or present as a separate phase. Operando XAS studies, although demonstrated on other calcium-based systems, show the potential for real-time monitoring of the synthesis and transformation of this compound phases. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition, chemical states, and electronic states of elements within the top 2-10 nanometers of a material's surface. rsc.orgresearchgate.net In the study of this compound, XPS is essential for determining the surface Ca/P/As ratio and identifying the oxidation states of arsenic. researchgate.net

Survey scans in XPS identify the major elements present on the surface, while high-resolution spectra of specific elemental core levels (e.g., Ca 2p, P 2p, As 3d, O 1s) reveal detailed chemical state information. researchgate.net For arsenic, XPS can clearly distinguish between the As(III) and As(V) oxidation states based on their different binding energies. researchgate.net Analysis of As-loaded materials shows that As(III) is typically observed at a binding energy of approximately 44.2 eV, while As(V) is found at around 45.6 eV. researchgate.net This is critical for understanding the redox transformations that influence the toxicity and mobility of arsenic.

XPS analyses of calcium phosphate surfaces have shown that the Ca/P atomic ratio in the near-surface layer can be lower than the stoichiometric ratio of the bulk material, indicating incongruent surface dissolution. rsc.org The technique, often combined with other surface analysis methods like time-of-flight secondary ion mass spectrometry (TOF-SIMS), can differentiate between various calcium phosphate phases based on atomic ratios and features like O 1s shake-up satellites. nih.govnih.gov

Table 3: XPS Binding Energies for Elements in this compound Systems

Element (Core Level)Chemical State/CompoundBinding Energy (eV)Reference
As 3dAs(III)~44.2 researchgate.net
As 3dAs(V)~45.6 researchgate.net
Ca 2p₃/₂Calcium Phosphate~346.5 researchgate.net
Ca 2p₁/₂Calcium Phosphate~350.3 researchgate.net

Microscopic and Imaging Techniques for Surface Processes

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, morphology, and microstructure of this compound materials. cnr.itmdpi.com The technique provides high-resolution images that reveal particle size, shape, aggregation, and porosity. metu.edu.trresearchgate.net

SEM studies of synthesized calcium phosphates have revealed a variety of morphologies, including highly agglomerated nanoparticle plates and crystals with irregular shapes. researchgate.net The microstructure is heavily influenced by synthesis parameters. For example, studies have shown that for calcium phosphates with varying Ca/P ratios, the average grain size and porosity tend to decrease as the Ca/P ratio increases. metu.edu.tr SEM can also visualize the results of surface processes, such as the formation of uniform layers of flake-like precipitates on a treated surface compared to a disorganized structure on an untreated one. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental mapping of the surface, confirming the distribution of calcium, phosphorus, and arsenic. researchgate.net

Atomic Force Microscopy (AFM) for In Situ Surface Reaction Kinetics

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface dynamics of minerals in real-time and at the nanoscale. rsc.org In the context of this compound, AFM allows for the in situ visualization of crystal growth, dissolution, and surface adsorption processes in aqueous environments. This technique utilizes a sharp probe at the end of a cantilever to scan the sample surface, providing a three-dimensional topographical image with high resolution. hzdr.de

By monitoring changes in surface morphology over time, researchers can extract kinetic data on the rates of these reactions. For instance, in studies of analogous calcium phosphate systems like brushite, AFM has been used to observe the movement of step edges on crystal surfaces during growth and the influence of various inhibitors on growth hillock morphology. rsc.org These observations provide direct insight into the mechanisms governing surface reactions. The principles derived from studying calcium phosphates and calcite with AFM are directly applicable to understanding the surface reaction kinetics of this compound. rsc.orgresearchgate.net For example, AFM can be employed to study the competitive adsorption of arsenate and phosphate ions onto a calcium-containing mineral surface, revealing how these ions alter the surface topography and providing clues about the reaction kinetics. researchgate.net

Table 1: Application of AFM in Surface Reaction Kinetics

Parameter Measured Information Gained Relevance to this compound
Crystal surface topography Visualization of etch pits, growth spirals, and terrace formation. Understanding dissolution and precipitation mechanisms.
Step edge velocity Quantification of crystal growth or dissolution rates. Determining the kinetics of mineral formation and transformation.
Surface roughness Changes in surface texture due to adsorption or reaction. hzdr.de Assessing the impact of ion substitution and adsorption on surface stability.

Solution-Phase Analytical Techniques for Speciation and Kinetics

Ion Chromatography (IC) for Anion Speciation and Kinetic Quantification

Ion Chromatography (IC) is an essential technique for separating and quantifying anionic species in solution, such as arsenate and phosphate. thermofisher.com This method is particularly valuable for speciation analysis, which is the process of identifying and quantifying the different chemical forms of an element. thermofisher.com The toxicity and environmental mobility of arsenic, for example, are highly dependent on its oxidation state and molecular form. thermofisher.com

In the study of this compound, IC can be used to monitor the concentrations of dissolved arsenate and phosphate over time during dissolution or precipitation experiments. This provides crucial data for determining reaction kinetics. The separation is typically achieved using an anion-exchange column, where different anions are retained for varying lengths of time depending on their charge and affinity for the stationary phase. nih.govnih.gov Coupling IC with a sensitive detector, such as a conductivity detector or, more powerfully, an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), allows for the accurate quantification of each separated anion. thermofisher.com

Table 2: Typical IC Parameters for Arsenate and Phosphate Speciation

Parameter Typical Setting/Value Purpose
Column Anion-exchange (e.g., Hamilton PRP-X100, Dionex IonPac AS7) thermofisher.compsu.edu Separation of anionic species.
Mobile Phase Dilute carbonate/bicarbonate or phosphate buffers. nih.govnih.gov Elution of anions from the column.
Flow Rate 1.0 - 2.0 mL/min Controls retention time and resolution.
Detection Suppressed Conductivity or ICP-MS thermofisher.com Quantification of separated anions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of samples, even at trace and ultra-trace concentrations. analytik-jena.comnih.gov In the context of this compound research, ICP-MS is indispensable for quantifying the total concentrations of calcium, arsenic, and phosphorus in solution. mdpi.com

The basic principle of ICP-MS involves introducing a liquid sample into a high-temperature argon plasma, which atomizes and ionizes the sample. nih.gov The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. nih.gov This allows for the precise measurement of the concentrations of most elements in the periodic table, often down to the parts-per-trillion level. youtube.com When studying the dissolution kinetics of this compound, ICP-MS can be used to measure the increase in the concentrations of Ca, As, and P in the aqueous phase over time.

Complexometric and Spectrophotometric Methods for Calcium, Phosphate, and Arsenate Determination

While instrumental techniques like ICP-MS offer high sensitivity, classical wet chemical methods such as complexometric titration and spectrophotometry remain valuable for the quantification of calcium, phosphate, and arsenate.

Complexometric titration is a type of volumetric analysis used to determine the concentration of a metal ion in solution. For calcium determination in calcium phosphate samples, a common method involves dissolving the sample in acid and then titrating it with a standard solution of a complexing agent, such as ethylenediaminetetraacetic acid (EDTA). researchgate.netnih.gov An indicator that changes color upon complexing with the metal ion is used to detect the endpoint of the titration. researchgate.net This method is accurate, cost-effective, and widely used for determining calcium concentrations at the millimole level. libretexts.org

Spectrophotometric methods are based on the absorption of light by colored compounds in solution. To determine the concentration of a substance, it is often reacted with a specific reagent to produce a colored complex, and the absorbance of this complex at a particular wavelength is measured. For the determination of phosphate and arsenate, a common method involves the formation of a blue-colored phosphomolybdate or arsenomolybdate complex, respectively, which can be quantified spectrophotometrically. uri.edu By using appropriate oxidizing and reducing agents, it is possible to determine arsenite, arsenate, and phosphate in a mixture. uri.edu

Table 3: Comparison of Complexometric and Spectrophotometric Methods

Technique Analyte Principle Typical Reagents
Complexometric Titration Calcium Formation of a stable complex with a titrant. libretexts.org EDTA, hydroxynaphthol blue indicator. nih.gov
Spectrophotometry Phosphate Formation of a colored phosphomolybdate complex. uri.edu Ammonium (B1175870) molybdate, ascorbic acid.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Adsorption Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials from first principles. ucl.ac.ukresearchgate.net In the study of this compound, DFT calculations provide fundamental insights into the nature of chemical bonding, the electronic properties of the compound, and the mechanisms of surface reactions like adsorption. mdpi.com

DFT calculations can be used to determine the optimized geometry of the this compound crystal structure and to analyze the distribution of electron density, which reveals the nature of the ionic and covalent interactions between the calcium, arsenate, and phosphate ions. researchgate.net Furthermore, DFT can model the adsorption of arsenate and phosphate ions onto mineral surfaces. researchgate.net By calculating the adsorption energies for different surface configurations, researchers can predict the most stable adsorption complexes and elucidate the underlying mechanisms. mdpi.com For example, studies on the adsorption of arsenate on alumina (B75360) surfaces have used DFT to show a preference for bidentate binuclear binding, where the arsenate ion bridges two surface metal atoms. mdpi.com These computational approaches complement experimental data by providing a molecular-level understanding of the system's behavior. researchgate.net

Table 4: Applications of DFT in this compound Research

DFT Application Information Obtained Significance
Electronic Structure Calculation Band structure, density of states. youtube.com Understanding the electronic and optical properties of the material.
Geometry Optimization Lowest energy atomic arrangement, bond lengths, and angles. Predicting the stable crystal structure.
Adsorption Energy Calculation Energetics of ion binding to surfaces. mdpi.com Elucidating the mechanisms of surface adsorption and reactivity.

Molecular Dynamics Simulations for Interfacial Processes

Research on arsenate-substituted hydroxyapatite, Ca₅(PO₄)₃(OH), provides a close structural analog to this compound. Studies have shown that arsenate can substitute for phosphate in the apatite structure. researchgate.net MD simulations can be employed to understand how this substitution affects the mineral's surface properties and its interactions with water and other dissolved species. For instance, simulations can reveal changes in surface charge, the formation of surface functional groups, and the organization of water molecules at the mineral-water interface. These factors, in turn, control adsorption, dissolution, and precipitation processes.

Furthermore, MD simulations have been instrumental in elucidating the competitive adsorption between arsenate and phosphate on various mineral surfaces, including iron oxides like hematite (B75146). nih.gov These studies consistently show that both arsenate and phosphate form inner-sphere complexes with the mineral surface, meaning they bind directly to the surface atoms rather than being separated by water molecules. nih.gov The preference for one ion over the other is often dependent on factors like pH, the specific crystal facet of the mineral, and the relative concentrations of the ions. nih.gov For example, on certain hematite facets, arsenate shows a higher affinity due to the favorable spacing of surface hydroxyl groups that can accommodate the arsenate tetrahedron. nih.gov

Interactive Table: Key Findings from MD Simulations of Analogous Systems.

System Studied Key Findings Implications for this compound
Arsenate-substituted hydroxyapatite Arsenate can substitute for phosphate in the apatite structure, leading to an expansion of the unit cell. researchgate.net The presence of arsenate in the crystal lattice will likely alter the surface structure and reactivity compared to pure calcium phosphate.
Competitive adsorption of arsenate and phosphate on hematite Both arsenate and phosphate form inner-sphere complexes. Selectivity is influenced by the mineral facet and reaction conditions. nih.gov Interfacial processes on this compound will be governed by the competitive binding of arsenate and phosphate to calcium sites on the surface.

Geochemical Speciation and Reaction Path Modeling (e.g., PHREEQC, CD-MUSIC)

Geochemical speciation and reaction path modeling are indispensable tools for predicting the behavior of this compound in complex aquatic environments. Software like PHREEQC, a computer program for speciation, batch-reaction, one-dimensional transport, and inverse geochemical calculations, allows for the simulation of a wide range of geochemical processes. usgs.gov These models can be used to calculate aqueous speciation, saturation indices of minerals, and the effects of changing conditions such as pH, redox potential, and the presence of other ions on the solubility and stability of this compound.

A crucial aspect of modeling the behavior of this compound is understanding the competitive interactions between arsenate and phosphate for binding sites on mineral surfaces and for incorporation into solid phases. The Charge Distribution MUltisite Complexation (CD-MUSIC) model is a sophisticated surface complexation model that can be used in conjunction with programs like PHREEQC to describe the adsorption of ions onto mineral surfaces. The CD-MUSIC model accounts for the charge distribution at the mineral-water interface and can accurately model the competitive binding of oxyanions like arsenate and phosphate.

While specific thermodynamic data for a single "this compound" compound may be limited, geochemical models can be parameterized using data from end-member phases and solid solution models. For instance, the behavior of a this compound solid solution can be modeled by considering the solubilities of pure calcium phosphate phases (e.g., hydroxyapatite) and calcium arsenate phases (e.g., johnbaumite, the arsenate analogue of hydroxyapatite). researchgate.net PHREEQC can simulate the formation of solid solutions, which allows for a more realistic representation of how arsenate and phosphate might co-precipitate from solution. phreeqcusers.org

Modeling studies on the competitive adsorption of arsenate and phosphate on calcite (CaCO₃) provide valuable insights that can be applied to calcium-rich systems. researchgate.net These studies, often employing the CD-MUSIC model, have shown that both arsenate and phosphate can adsorb to the calcite surface, with the extent of adsorption being highly dependent on pH and the relative concentrations of the two anions. researchgate.net Such models can be adapted to predict the surface reactivity of this compound and its capacity to sorb or release arsenic under varying environmental conditions.

Interactive Table: Application of Geochemical Models to Arsenate and Phosphate Systems.

Modeling Approach Key Capabilities Relevance to this compound Research
PHREEQC Speciation, saturation index calculations, reaction path modeling, and transport simulations. usgs.gov Can be used to predict the solubility and stability of this compound under various geochemical conditions and to model its interaction with other minerals and dissolved species.
CD-MUSIC Model Describes the competitive adsorption of ions on mineral surfaces by considering charge distribution and surface complexation. Can be used to model the competitive adsorption of arsenate and phosphate on the surface of this compound, which is crucial for understanding its role in controlling arsenic mobility.

| Solid Solution Models in PHREEQC | Simulates the formation of solid solutions between end-member minerals. phreeqcusers.org | Allows for the modeling of the co-precipitation of arsenate and phosphate in a single solid phase, providing a more accurate representation of this compound formation. |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing calcium arsenate phosphate with controlled arsenate/phosphate ratios?

  • Methodological Answer : To synthesize this compound (e.g., Ca₁₀(AsₓPᵧO₄)₆(OH)₂), maintain a Ca:(As + P) molar ratio of 5:3. Adjust pH to 11.0 using NaOH, and heat the solution at 100°C for 24 hours. Post-synthesis, rinse solids with deionized water and filter (0.45 µm). Characterization via XRD and FTIR is critical to confirm crystallinity and anion substitution .
  • Data Consideration : Earlier studies often neglected ion-pair interactions in solubility calculations, leading to discrepancies in stability predictions. Modern syntheses must account for ion-pair effects to improve accuracy .

Q. How do pH variations influence the solubility and stability of this compound compounds?

  • Methodological Answer : Solubility is pH-dependent due to speciation changes in arsenate (AsO₄³⁻) and phosphate (PO₄³⁻). For calcium arsenates, solubility products (pKsp) range from 18.4 to 22.9 across pH 6.5–12.5. Use ion-selective electrodes or ICP-MS to measure ion concentrations in equilibrium solutions. Thermodynamic models should incorporate calcium arsenate ion-pairs to avoid underestimating solubility .
  • Example Data :

CompoundpH RangepKsp
Ca₃(AsO₄)₂·3.5H₂O6.5–8.018.4
Ca₅H₂(AsO₄)₆·9H₂O9.0–10.520.7
Ca₄(AsO₄)₂(OH)₂·4H₂O11.0–12.522.9

Q. What analytical techniques are effective for detecting this compound in environmental samples?

  • Methodological Answer : Use UV-vis spectroscopy with receptors (e.g., N4R1–N4R3) for ratiometric detection of AsO₂⁻ and PO₄³⁻. These receptors exhibit binding constants up to 10⁶ M⁻¹ and LODs in ppb levels. Validate results with ¹H-NMR titration, mass spectrometry, and DFT studies to confirm 1:1 anion-receptor interactions . For field applications, paper strips functionalized with receptors offer rapid, low-cost detection .

Advanced Research Questions

Q. How can competitive adsorption between arsenate and phosphate be quantified in environmental systems?

  • Methodological Answer : Employ batch adsorption experiments with hematite or hydrous iron oxide-modified electrodes. Phosphate inhibits arsenate adsorption by >90% due to stronger binding affinity. Use voltammetry to monitor competitive adsorption kinetics. Fit data to Langmuir/Freundlich isotherms; pseudo-second-order models best describe kinetics (R² > 0.99). Column studies with ion-exchange fibers show >99% phosphate removal at pH 3.0–5.5, while arsenate removal peaks at 97.9% in pH 3.5–7.0 .

Q. What strategies mitigate phosphate interference in arsenate detection using receptor-based sensors?

  • Methodological Answer : Modify receptor structures to enhance selectivity. For example, N4R1–N4R3 rely on hydrogen bonding followed by deprotonation, which phosphate disrupts. Optimize detection media (e.g., 30% aq. MeCN) to stabilize arsenate-receptor complexes. Silica gel or paper strip matrices can pre-concentrate target anions, reducing phosphate interference .

Q. How do computational methods like DFT improve understanding of this compound interactions?

  • Methodological Answer : DFT and TD-DFT simulations model electronic transitions during anion binding. For example, receptors N4R1–N4R3 show bathochromic shifts (170–220 nm) upon arsenate binding, aligning with experimental UV-vis data. Compute binding energies to rank receptor efficacy and guide synthetic modifications .

Key Research Gaps

  • Interference Mechanisms : The role of phosphate in disrupting arsenate detection warrants further study, particularly in complex matrices like soil or biological fluids .
  • Synthesis Optimization : Ion-pair effects on calcium arsenate stability require deeper exploration to refine solubility models .

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